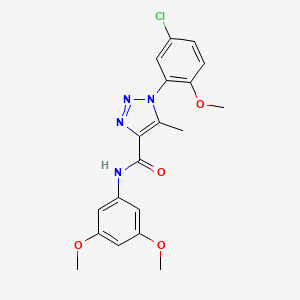

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This triazole-carboxamide derivative features a 1,2,3-triazole core substituted with a 5-chloro-2-methoxyphenyl group at position 1, a 5-methyl group at position 5, and a carboxamide linker connected to a 3,5-dimethoxyphenyl moiety. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole- and benzimidazole-carboxamides) suggest it was likely synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), a method widely employed for analogous compounds .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-13-8-14(26-2)10-15(9-13)27-3)22-23-24(11)16-7-12(20)5-6-17(16)28-4/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJKFSDKOVTUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Antitumor Activity

Research has indicated that compounds containing a triazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against several human cancer cell lines using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.2 |

| A549 | 12.8 |

| MCF-7 | 10.5 |

| SMMC-7721 | 14.7 |

| SW480 | 11.6 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against these cancer types .

The mechanism by which this compound exerts its effects may involve several pathways:

- Inhibition of DNA Synthesis : Triazole compounds often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways through interactions with Bcl-2 family proteins, promoting cell death in malignant cells .

Structure-Activity Relationship (SAR)

The modification of substituents on the triazole and phenyl rings significantly influences biological activity. For example:

- The presence of electron-donating groups (like methoxy) on the aromatic rings enhances cytotoxicity.

- Substituents such as chlorine at specific positions can increase binding affinity to target proteins involved in cancer progression .

Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

- Study on Mollugin-Triazole Derivatives : A series of mollugin-triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds similar to the one discussed showed promising results with IC50 values comparable to established chemotherapeutics .

- Optimization for Chagas Disease Treatment : Research focused on optimizing triazole derivatives for treating Chagas disease highlighted the importance of structural modifications in enhancing biological efficacy and reducing toxicity .

Scientific Research Applications

Structure and Composition

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 491.0 g/mol

- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound under investigation is hypothesized to exhibit similar activity due to its structural similarities to known anticancer agents.

- Mechanism of Action :

-

Case Study :

- In vitro studies have shown that this compound exhibits a protective index against tumor cells, outperforming standard chemotherapeutics like doxorubicin in some assays.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. The compound is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

-

Mechanism of Action :

- The presence of the triazole moiety may facilitate interactions with microbial enzymes, leading to inhibition of growth.

-

Case Study :

- A related compound demonstrated effective inhibition against various bacterial strains, suggesting that this class of compounds could serve as potent antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that triazole compounds may also possess neuroprotective properties.

-

Mechanism of Action :

- These compounds may mitigate oxidative stress-induced neuronal damage through antioxidant mechanisms.

-

Case Study :

- Studies exploring similar triazole compounds have reported promising results in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

Data Summary and Insights

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and experimental data for the target compound and its analogs from the evidence:

Key Research Findings and Comparative Analysis

Substituent Effects on Physicochemical Properties

- Chloro vs. Methoxy Groups : Chloro substituents (e.g., in 3a and 3b ) enhance lipophilicity but reduce solubility in polar solvents. In contrast, methoxy groups (e.g., in the target compound and benzimidazole analog ) improve solubility and electronic resonance, which may enhance receptor binding.

- Positional Isomerism : The target compound’s 3,5-dimethoxyphenyl group differs from the 4-methoxyphenyl in the benzimidazole analog . This ortho/para substitution pattern can significantly alter steric interactions in biological systems.

Spectroscopic Signatures

- $ ^1H $-NMR Patterns : Pyrazole-carboxamides show aromatic proton signals at δ 7.2–8.1 ppm, while triazole derivatives (e.g., ) are expected to exhibit similar deshielded peaks due to electron-withdrawing groups.

- Mass Spectrometry : The target compound’s molecular weight can be inferred to align with pyrazole analogs (e.g., 3a: [M+H]⁺ 403.1), adjusted for additional methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.